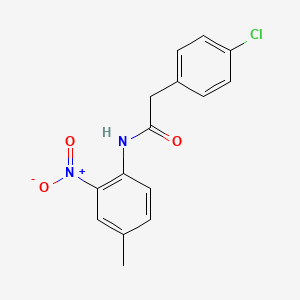
2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide, commonly known as CMNA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CMNA is a member of the acetanilide class of compounds, which are widely used in the pharmaceutical industry as analgesics, antipyretics, and anti-inflammatory agents. In
作用机制
The mechanism of action of CMNA is not fully understood. However, it is believed that CMNA exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. CMNA may also affect other pathways involved in inflammation and pain, such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
CMNA has been shown to have analgesic and anti-inflammatory effects in animal models. These effects are believed to be mediated by the inhibition of COX-2 and the reduction of prostaglandin production. CMNA has also been shown to have antioxidant properties and may protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using CMNA in lab experiments is its relatively simple synthesis method. CMNA is also stable and can be stored for extended periods of time. However, one limitation of using CMNA is its potential toxicity. Careful handling and disposal procedures must be followed to minimize the risk of exposure.
未来方向
There are several future directions for research on CMNA. One area of interest is the development of CMNA analogs with improved potency and selectivity for COX-2 inhibition. Another area of interest is the investigation of CMNA's potential as a pesticide and herbicide. Additionally, the use of CMNA in organic electronics and as a building block for the synthesis of other compounds is an area of active research. Overall, the potential applications of CMNA in various fields make it a promising compound for future research.
Conclusion
In conclusion, 2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. CMNA has been investigated for its analgesic and anti-inflammatory properties, potential use as a pesticide and herbicide, and its use in organic electronics and as a building block for the synthesis of other compounds. The synthesis method of CMNA involves the reaction of 4-chloroaniline with 4-methyl-2-nitrobenzoic acid in the presence of acetic anhydride and a catalyst. The mechanism of action of CMNA is believed to involve the inhibition of COX-2 and the reduction of prostaglandin production. CMNA has been shown to have analgesic and anti-inflammatory effects in animal models and may also have antioxidant properties. While CMNA has advantages in lab experiments, such as its simple synthesis method and stability, it also has potential toxicity, which must be carefully managed. Overall, the potential applications of CMNA make it a promising compound for future research.
合成方法
The synthesis of CMNA involves the reaction of 4-chloroaniline with 4-methyl-2-nitrobenzoic acid in the presence of acetic anhydride and a catalyst. The reaction proceeds via an acylation process, resulting in the formation of CMNA. The purity and yield of the final product can be improved by using different solvents, catalysts, and reaction conditions.
科学研究应用
CMNA has been studied extensively in scientific research due to its potential applications in various fields. In the pharmaceutical industry, CMNA has been investigated for its analgesic and anti-inflammatory properties. CMNA has also been studied for its potential use as a pesticide and herbicide. Additionally, CMNA has been investigated for its use in organic electronics and as a building block for the synthesis of other compounds.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-2-7-13(14(8-10)18(20)21)17-15(19)9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOGFAIISNAURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6250077 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorophenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B4963778.png)
![dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4963781.png)
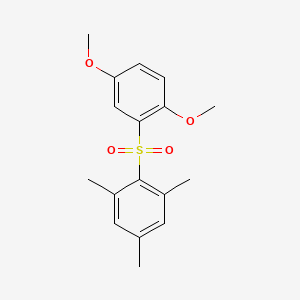
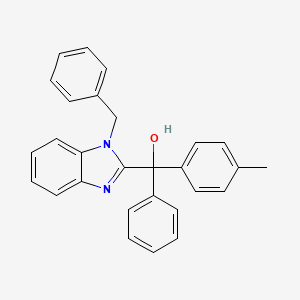
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B4963812.png)
![N-(2,5-dimethylphenyl)-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)acetamide](/img/structure/B4963821.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B4963822.png)

![1-(3-{1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4963834.png)
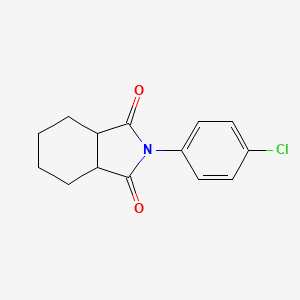
![5-(4-chlorophenyl)-N-(4-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B4963845.png)
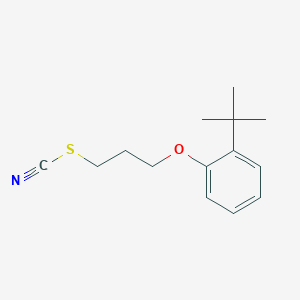
![2-({1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4963852.png)
![N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4963861.png)